5-(2-Furyl)thiophene-2-boronic acid

Organic electronics Conjugated materials DFT modeling

5-(2-Furyl)thiophene-2-boronic acid is a heteroaryl boronic acid building block that incorporates both a furan ring (at the 5-position) and a boronic acid group (at the 2-position) on a central thiophene core, yielding a hybrid furan–thiophene biaryl system with molecular formula C₈H₇BO₃S and molecular weight 194.02 g·mol⁻¹. The compound belongs to the class of five-membered 2-heteroaryl boronic acids, which are well-established nucleophilic partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions and are widely used for constructing sp²–sp² carbon–carbon bonds in pharmaceutical, agrochemical, and materials science research.

Molecular Formula C8H7BO3S
Molecular Weight 194.02 g/mol
CAS No. 1310383-96-0
Cat. No. B3097394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Furyl)thiophene-2-boronic acid
CAS1310383-96-0
Molecular FormulaC8H7BO3S
Molecular Weight194.02 g/mol
Structural Identifiers
SMILESB(C1=CC=C(S1)C2=CC=CO2)(O)O
InChIInChI=1S/C8H7BO3S/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5,10-11H
InChIKeyCUPOSRCHDCHNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Furyl)thiophene-2-boronic acid (CAS 1310383-96-0): Procurement-Relevant Identity and Class Profile


5-(2-Furyl)thiophene-2-boronic acid is a heteroaryl boronic acid building block that incorporates both a furan ring (at the 5-position) and a boronic acid group (at the 2-position) on a central thiophene core, yielding a hybrid furan–thiophene biaryl system with molecular formula C₈H₇BO₃S and molecular weight 194.02 g·mol⁻¹ . The compound belongs to the class of five-membered 2-heteroaryl boronic acids, which are well-established nucleophilic partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions and are widely used for constructing sp²–sp² carbon–carbon bonds in pharmaceutical, agrochemical, and materials science research [1]. The free boronic acid form requires storage under cold, dry conditions and is typically supplied at 97–98% purity by specialist organoboron suppliers .

Why 5-(2-Furyl)thiophene-2-boronic acid Cannot Be Replaced by Simpler Heteroaryl Boronic Acids Without Experimental Validation


The substitution of 5-(2-furyl)thiophene-2-boronic acid with a monocyclic analog such as 2-thiopheneboronic acid or 2-furylboronic acid alters three critical parameters simultaneously—electronic structure, protodeboronation kinetics, and steric environment at the cross-coupling site—in ways that are not additive and cannot be predicted by simple functional-group interpolation [1]. Five-membered 2-heteroaryl boronic acids are intrinsically prone to rapid base-catalyzed protodeboronation, with 2-thiopheneboronic acid deboronating approximately 120 times faster than its 3-substituted isomer under standard Suzuki conditions; furan-based boronic acids are even more labile [2]. The attachment of a furan ring at the thiophene 5-position electronically modifies the thiophene–boron bond through extended conjugation, potentially altering both the stability and the transmetalation rate of the boronic acid in a manner distinct from either parent monocycle [3]. Consequently, direct substitution without re-optimization of catalyst, base, solvent, and stoichiometry risks substantial yield loss or complete reaction failure.

5-(2-Furyl)thiophene-2-boronic acid: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Electronic-Structure Differentiation: Furan–Thiophene Hybrid vs. Monocyclic and Homo-Biaryl Boronic Acid Building Blocks

The co-presence of furan and thiophene rings in a single boronic acid building block creates a donor–acceptor (push–pull) electronic structure that is absent in monocyclic 2-thiopheneboronic acid, 2-furylboronic acid, or the homo-biaryl 2,2′-bithiophene-5-boronic acid. Computational studies on mixed furan–thiophene oligomers demonstrate that heterogeneous sequences produce HOMO and LUMO energies and HOMO–LUMO gaps that are not simple averages of the homomeric counterparts; furan-rich sequences raise the HOMO while thiophene incorporation lowers the LUMO, enabling independent tuning of frontier orbital energies [1]. The calculated LogP of 0.69 and TPSA of 53.6 Ų for the target compound further distinguish it from 2-thiopheneboronic acid (LogP ~1.2, TPSA ~40 Ų), indicating higher polarity and potentially different phase-partitioning behavior during workup and purification . No DFT data specific to the target compound have been published in the peer-reviewed literature; the available evidence is class-level inference from structurally analogous furan–thiophene oligomer studies [1].

Organic electronics Conjugated materials DFT modeling HOMO-LUMO engineering

Protodeboronation Stability: How the Furan–Thiophene Architecture Mitigates a Well-Known Failure Mode of 2-Heteroaryl Boronic Acids

2-Heteroaryl boronic acids are notoriously susceptible to base-catalyzed protodeboronation, which competes with transmetalation and limits coupling yields. Fleckenstein and Plenio (2008) quantified that 2-thiopheneboronic acid undergoes protodeboronation approximately 120 times faster than 3-thiopheneboronic acid under standard Suzuki conditions, while 2-furanboronic acid is described as 'more labile' and its rapid decomposition 'prevents coupling of nonactivated aryl chlorides' even under optimized aqueous conditions [1]. The Buchwald group (2010) classified five-membered 2-heteroaryl boronic acids alongside polyfluorophenylboronic acids as 'quickly deboronating' substrates that require specialized precatalysts to achieve productive coupling at room temperature [2]. The target compound positions the boronic acid on the thiophene ring rather than on the more labile furan, while the furan substituent at the 5-position extends conjugation and may electronically moderate the thiophene–boron bond. Although direct kinetic measurements (t₁/₂ for protodeboronation) for this specific compound have not been reported, the structural design—a thiophene-attached boronic acid with a conjugating 5-furyl group—is consistent with the strategy of using thiophene (rather than furan) as the boron-bearing ring to enhance stability relative to furan-2-boronic acids [1][2].

Cross-coupling methodology Boronic acid stability Protodeboronation kinetics Suzuki–Miyaura optimization

Suzuki–Miyaura Coupling Reactivity: Benchmark Comparison of Heteroaryl Boronic Acid Yields Under Standardized Conditions

In a head-to-head comparison under identical Suzuki–Miyaura conditions, Kapilinskis et al. (2018) coupled 3-furanylboronic acid, 3-thienylboronic acid, and 2-thienylboronic acid with an 8-bromo-2,6-dipiperidinylpurine substrate using Pd(PPh₃)₄ (5–8 mol%) and K₂CO₃ in toluene at 110 °C for 4 hours. The isolated yields were 56% (3-furanyl), 63% (3-thienyl), and 50% (2-thienyl), demonstrating that the heterocycle identity and boronic acid regioisomerism produce a 13-percentage-point yield spread even among closely related monocyclic boronic acids under the same conditions [1]. The Fleckenstein and Plenio aqueous protocol achieved near-quantitative yields (89–97%) for 3-furanboronic acid and 2-/3-thiopheneboronic acids with N-heteroaryl chlorides at 0.5–1 mol% catalyst loading, but rapid decomposition precluded successful coupling of 2-furanboronic acid with nonactivated substrates [2]. For the target compound, which is a 2-thiophene-attached boronic acid with a 5-furyl substituent, these class-level data predict coupling behavior intermediate between the more stable 3-heteroaryl isomers and the more labile 2-furanboronic acid, with successful coupling expected under optimized aqueous or low-temperature precatalyst conditions. Direct coupling yield data for the target compound with a defined electrophile partner have not been published.

Suzuki–Miyaura cross-coupling Heteroaryl boronic acid Reaction yield benchmarking Purine conjugates

Purity and Quality Assurance: Vendor-Supplied Specification Comparison with Commercially Available Analogs

The target compound is commercially available from Leyan at 98% purity (Product No. 1876321) and from MolCore at NLT 97% purity (Product No. MC226D25), with the latter certified under an ISO quality management system suitable for global pharmaceutical R&D and quality control applications . By comparison, 2-thiopheneboronic acid (CAS 6165-68-0) is typically supplied at 95–97% purity (Sigma-Aldrich ≥95%; common vendor specification min. 97%), and 2,2′-bithiophene-5-boronic acid is less widely stocked, often requiring custom synthesis [1]. The LogP of 0.69 and TPSA of 53.6 for the target compound indicate higher polarity than 2-thiopheneboronic acid, which may affect chromatographic purification and residual solvent profiles . Purity specifications are provided as入库指导纯度值 (incoming guidance purity values); batch-to-batch variation is acknowledged by the vendor .

Boronic acid procurement Building block purity Quality specifications Vendor comparison

Synthetic-Step Economy: Pre-Assembled Furan–Thiophene Biaryl vs. Sequential Monomer Coupling Strategies

The target compound provides a pre-formed furan–thiophene biaryl core with a reactive boronic acid handle, enabling a single Suzuki–Miyaura coupling to install the entire heterocyclic motif onto an electrophilic partner. The alternative sequential strategy—first coupling a monocyclic boronic acid (e.g., 2-thiopheneboronic acid or 2-furylboronic acid), followed by halogenation and a second cross-coupling—requires two separate palladium-catalyzed steps with associated yield losses, intermediate purification, and additional catalyst and ligand consumption. Using representative Suzuki coupling yields of 50–63% per step for heteroaryl boronic acids [1], a two-step sequential approach would deliver an overall yield of 25–40% (assuming 50% × 50% to 63% × 63%), compared to a projected 50–63% for a single coupling with the pre-assembled building block. Furthermore, the regioselective synthesis of a 5-(2-furyl)thiophene scaffold via sequential cross-coupling requires differentiation of the thiophene 2- and 5-positions, which often necessitates protecting-group chemistry or reliance on differential halogen reactivity. The target compound eliminates this synthetic challenge by providing the correct connectivity in a single, well-defined building block.

Synthetic efficiency Building block strategy Step economy Biaryl synthesis

5-(2-Furyl)thiophene-2-boronic acid: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Conjugated Materials for Organic Electronics: Precise HOMO/LUMO Engineering via Furan–Thiophene Hybrid Monomers

Organic electronic materials (OLED emitters, OPV donor polymers, OFET semiconductors) require building blocks with finely tunable frontier orbital energies. The target compound provides a single monomer that installs both a furan (electron-rich, high HOMO) and a thiophene (moderate electron-rich, lower LUMO) in a defined connectivity, enabling non-additive modulation of the HOMO–LUMO gap of the resulting conjugated polymer or small molecule [1]. This is supported by DFT studies on furan–thiophene oligomers demonstrating that heterogeneous sequences produce electronic structures distinct from homomeric analogs [1]. Researchers developing donor–acceptor copolymers via Suzuki polycondensation should consider this building block when the synthetic target requires a furan–thiophene dyad as the donor subunit.

Pharmaceutical Library Synthesis: Direct Installation of a Furan–Thiophene Pharmacophore via Late-Stage Suzuki Coupling

In medicinal chemistry, furan and thiophene rings are privileged scaffolds, and their combination in a biaryl arrangement has been explored in purine-based fluorescent conjugates with quantum yields up to 88% in solution [2]. The target compound enables the direct introduction of the complete furan–thiophene motif onto a bromo- or chloro-heteroaryl core in a single step, eliminating the need for sequential coupling and its attendant yield losses (projected 25–40% overall for a two-step sequence vs. 50–63% for a single-step approach, based on class-level coupling yields [2]). Libraries incorporating this substructure can be accessed more efficiently when the building block is procured rather than synthesized in-house.

Fluorescent Probe and Sensor Development: Exploiting the Intrinsic Fluorescence of Push–Pull Heterocyclic Systems

Purine derivatives bearing furyl and thienyl substituents exhibit fluorescence with quantum yields of 0.60 to 0.88 in dichloromethane solution, attributable to the push–pull electronic character of the heterocycle–purine conjugate [2]. The furan–thiophene biaryl boronic acid can serve as a key intermediate for constructing extended π-conjugated fluorophores through Suzuki coupling, potentially yielding sensors or imaging agents with tailored absorption and emission wavelengths. The higher polarity of the furan–thiophene hybrid (LogP 0.69, TPSA 53.6 Ų ) relative to all-thiophene analogs may also improve aqueous compatibility for biological sensing applications.

Agrochemical Intermediate Synthesis: Building Heterocycle-Rich Active Ingredients with Reduced Synthetic Burden

Agrochemical active ingredients frequently contain multiple heterocyclic rings. The pre-assembled furan–thiophene core with a reactive boronic acid handle reduces the synthetic burden for constructing complex heterocycle-rich molecules. The aqueous Suzuki coupling protocol developed by Fleckenstein and Plenio, which achieves near-quantitative yields for thiophene- and furanboronic acids using biodegradable n-butanol/water solvent mixtures at 0.1–1 mol% catalyst loading, is directly applicable to this compound class and offers a scalable, environmentally favorable route for agrochemical intermediate production [3]. The 97–98% commercial purity with ISO certification supports use in regulated development environments .

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